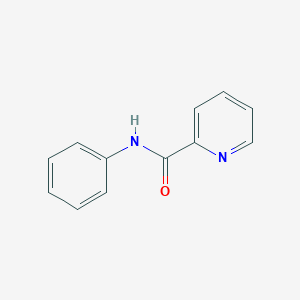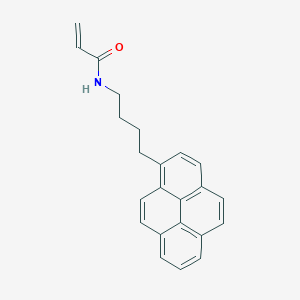
N-Acryloyl-1-pirenobutilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acryloyl-1-pyrenebutylamine is a fluorescent derivatization agent known for its ability to impart fluorescence to polymers. This compound is particularly useful in scientific research due to its unique structure, which includes an alkyl-acrylamide side-chain that enhances its fluorescent properties .
Aplicaciones Científicas De Investigación
N-Acryloyl-1-pyrenebutylamine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and reactions.
Biology: The compound is employed in biological studies to label and track biomolecules due to its strong fluorescence.
Industry: N-Acryloyl-1-pyrenebutylamine is used in the production of fluorescent polymers, which have applications in materials science and engineering
Mecanismo De Acción
Target of Action
N-Acryloyl-1-pyrenebutylamine is a potent fluorescent derivatization agent . Its primary targets are polymers, specifically those that can incorporate its alkyl-acrylamide side-chain .
Mode of Action
The compound imparts fluorescence to polymers when its alkyl-acrylamide side-chain is incorporated . This interaction results in the modification of the polymer, giving it fluorescent properties.
Biochemical Pathways
It is known that the compound interacts with polymers, modifying their properties by introducing a fluorescent pyrene structure .
Result of Action
The primary result of N-Acryloyl-1-pyrenebutylamine’s action is the imparting of fluorescence to polymers . This can be used to track the distribution and behavior of the polymers in various environments, providing valuable information for research and industrial applications.
Métodos De Preparación
The synthesis of N-Acryloyl-1-pyrenebutylamine typically involves the reaction of 1-pyrenebutanamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Análisis De Reacciones Químicas
N-Acryloyl-1-pyrenebutylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-Acryloyl-1-pyrenebutylamine can participate in substitution reactions, particularly nucleophilic substitutions, where the acryloyl group can be replaced by other nucleophiles.
Polymerization: The compound can undergo polymerization reactions, especially free-radical polymerization, to form fluorescent polymers
Comparación Con Compuestos Similares
N-Acryloyl-1-pyrenebutylamine is unique due to its combination of acryloyl and pyrene groups. Similar compounds include:
N-Acryloyl-1-pyrenemethylamine: Similar in structure but with a different alkyl chain length.
N-Acryloyl-1-pyrenebutanol: Contains a hydroxyl group instead of an amine group.
N-Acryloyl-1-pyrenebutylmethacrylate: Features a methacrylate group instead of an acryloyl group
These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.
Propiedades
IUPAC Name |
N-(4-pyren-1-ylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUWCCWJDDJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405020 |
Source


|
| Record name | N-Acryloyl-1-pyrenebutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133399-57-2 |
Source


|
| Record name | N-Acryloyl-1-pyrenebutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
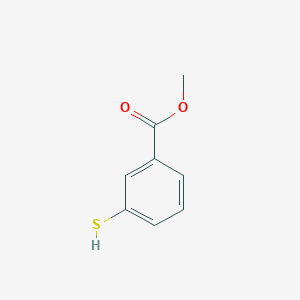
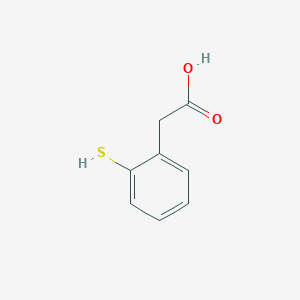
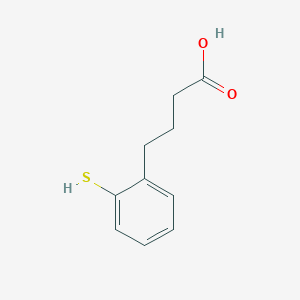

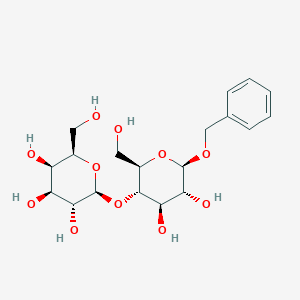
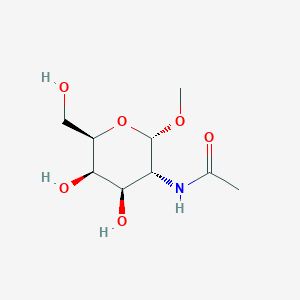
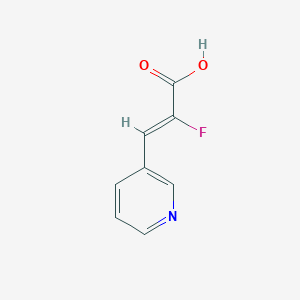
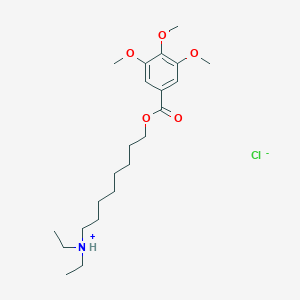
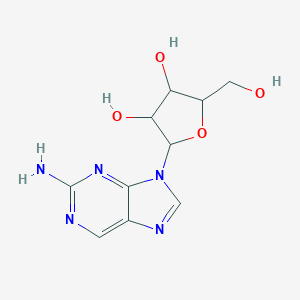

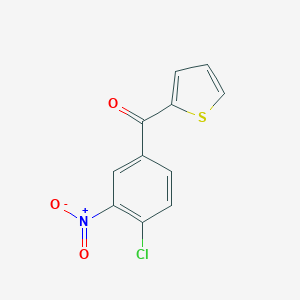
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

